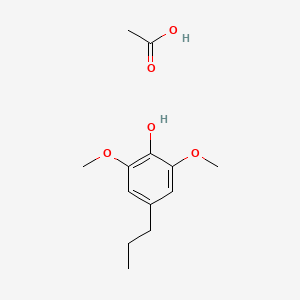

Acetic acid;2,6-dimethoxy-4-propylphenol

Description

Significance of 2,6-Dimethoxy-4-propylphenol (B1580997) in Biomass Valorization

The importance of 2,6-dimethoxy-4-propylphenol in the field of biomass valorization lies in its potential as a renewable building block for the chemical industry. Lignin (B12514952), often considered a waste product of the pulp and paper industry, can be transformed into a valuable resource through catalytic processes that break it down into simpler aromatic compounds, with 2,6-dimethoxy-4-propylphenol being a prominent product, particularly from hardwoods and genetically modified plants with high syringyl (S) lignin content. researchgate.net

Researchers have demonstrated that this compound can be efficiently converted into a range of useful chemicals. For instance, it can be deoxygenated to produce propylcyclohexane (B167486), a high-octane liquid fuel, showcasing its potential in the biofuel sector. researchgate.net Furthermore, it serves as a precursor for the synthesis of other platform chemicals like phenol (B47542) and propylene, which are foundational materials for the production of polymers, resins, and other industrial products. acs.orgtue.nl This conversion is often achieved through processes like hydrodeoxygenation and transalkylation. The ability to produce these traditionally petroleum-derived chemicals from a renewable source like biomass underscores the significance of 2,6-dimethoxy-4-propylphenol in transitioning to a more sustainable chemical industry. acs.orgresearchgate.net

The yield of 2,6-dimethoxy-4-propylphenol from lignin is a key area of study, with various catalytic systems and reaction conditions being explored to maximize its production. The choice of solvent, catalyst, and biomass source all play a crucial role in the efficiency of the conversion process.

Yield of Phenolic Monomers from Lignin Depolymerization

| Lignin Source | Catalyst | Solvent | Temperature (°C) | Key Products | Monomer Yield (wt%) | Reference |

|---|---|---|---|---|---|---|

| Poplar Sawdust | Ru/C | Methanol (B129727) | 250 | 2,6-dimethoxy-4-propylphenol, 2-methoxy-4-propylphenol (B1219966) | Up to 7.5 (based on sawdust) | acs.org |

| Ammonia Treated Lignin | Pt/Alumina | Methanol | 300 | Substituted 4-propyl-2,6-dimethoxyphenol compounds | >40 (alkylphenols) | rsc.org |

| Corn Stalk Lignin | Disodium tetraborate (B1243019) decahydrate | Water | Not specified | Phenol, Guaiacol (B22219), 2,6-dimethoxyphenol (B48157) | 8.18 (for 2,6-dimethoxyphenol) | researchgate.net |

| Birch Lignin Oil | RuNi/NiAl2O4 | Water | Optimized | 4-propylphenol (B1200801) | 17.0 | acs.org |

Foundational Relevance within Lignin Chemistry and Bio-refinery Concepts

Within the broader context of lignin chemistry and modern bio-refinery concepts, 2,6-dimethoxy-4-propylphenol holds a foundational position. It is a direct product of the depolymerization of syringyl lignin units, making it a key indicator of the efficiency of lignin breakdown processes. The structure of this compound, with its preserved aromatic ring and functional groups, makes it an ideal intermediate for further chemical transformations.

The concept of a bio-refinery revolves around the complete utilization of biomass to produce a spectrum of products, much like a traditional petroleum refinery. In this model, 2,6-dimethoxy-4-propylphenol and other lignin-derived monomers represent the aromatic chemical fraction, complementing the carbohydrate-derived fuels and chemicals from cellulose (B213188) and hemicellulose. acs.org The successful integration of lignin valorization into bio-refineries is crucial for their economic viability.

Processes have been developed that not only produce 2,6-dimethoxy-4-propylphenol from wood but also leave behind a clean carbohydrate pulp that can be fermented into ethanol (B145695). acs.org This integrated approach exemplifies the bio-refinery concept, where different biomass components are channeled into distinct, valuable product streams. The conversion of 2,6-dimethoxy-4-propylphenol into phenol and propylene, for example, can be part of a larger process that has a significantly lower carbon footprint than conventional fossil fuel-based production. acs.org

Moreover, the study of 2,6-dimethoxy-4-propylphenol and its reactions provides fundamental insights into the complex chemistry of lignin itself. By understanding how to selectively cleave the ether linkages in lignin to produce this monomer, scientists can develop more efficient and targeted depolymerization strategies. The use of acetic acid in organosolv processes is a prime example of how process conditions can be tailored to facilitate this breakdown. cetjournal.it Research has shown that the addition of acetic acid as a catalyst in ethanol organosolv pretreatment can significantly improve delignification and lignin yield. cetjournal.it

Catalytic Upgrading of Lignin-Derived Phenols

| Feedstock | Catalyst | Reaction | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 2,6-dimethoxy-4-propylphenol | Pt-Mo bimetallic | Deoxygenation | Propylcyclohexane | >97% yield | researchgate.net |

| 2-methoxy-4-propylphenol | MoP/SiO2 | Demethoxylation | 4-propylphenol | 88 mol% yield | tue.nl |

| 4-propylguaiacol | Au/TiO2 and HZSM-5 | Demethoxylation & Transalkylation | Phenol | 60% yield | researchgate.net |

| Lignin Alkylphenol Monomers | Nickel | Demethoxylation | Propylphenols & Ethylphenols | Not specified | acs.org |

Structure

2D Structure

Properties

CAS No. |

22805-53-4 |

|---|---|

Molecular Formula |

C13H20O5 |

Molecular Weight |

256.29 g/mol |

IUPAC Name |

acetic acid;2,6-dimethoxy-4-propylphenol |

InChI |

InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4) |

InChI Key |

YQHNOKJFMYODLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O |

Origin of Product |

United States |

Synthetic and Biocatalytic Pathways to 2,6 Dimethoxy 4 Propylphenol

Chemical Synthesis Approaches

Chemical synthesis offers a direct and controlled method to produce 2,6-dimethoxy-4-propylphenol (B1580997) from well-defined starting materials. A principal strategy involves the modification of closely related allyl-substituted phenols.

A common synthetic pathway to 2,6-dimethoxy-4-propylphenol is the catalytic hydrogenation of 4-allyl-2,6-dimethoxyphenol. nih.govthegoodscentscompany.com In this reaction, the allyl group (-CH₂-CH=CH₂) attached to the phenol (B47542) ring is saturated to form a propyl group (-CH₂-CH₂-CH₃). This transformation is a classic example of an addition reaction where molecular hydrogen (H₂) is added across the carbon-carbon double bond of the allyl side chain. This method provides a high-yield, clean conversion with minimal side products when appropriate catalysts and conditions are employed.

The hydrogenation of the allyl group is facilitated by heterogeneous catalysts, most commonly noble metals supported on a high-surface-area material. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this type of reaction. mdpi.com The process typically involves reacting the allyl-substituted phenol with hydrogen gas in a suitable solvent under controlled temperature and pressure. The Pd/C catalyst facilitates the dissociation of molecular hydrogen and its addition to the double bond. This method is highly chemoselective, meaning it can reduce the alkene functionality without affecting the aromatic ring or other functional groups under mild conditions. rsc.org

Lignin (B12514952) Depolymerization and Fractionation Yielding 2,6-Dimethoxy-4-propylphenol

Lignin is a vast, renewable resource for aromatic chemicals. Hardwood lignins, in particular, are rich in syringyl (S) units, which are the precursors to 2,6-dimethoxy-4-propylphenol. Advanced biorefinery strategies focus on breaking down the complex lignin polymer to isolate these valuable monomeric phenols.

Reductive Catalytic Fractionation (RCF) is a leading "lignin-first" biorefinery strategy that integrates the extraction and depolymerization of lignin from lignocellulosic biomass with the simultaneous catalytic stabilization of the resulting fragments. nih.govosti.govnrel.gov This process prevents the reactive lignin monomers from re-polymerizing into intractable bio-tar. The RCF process generally involves three key steps:

Lignin Extraction: A solvent, often an alcohol like methanol (B129727), is used under heat and pressure to extract the lignin from the plant biomass. nih.gov

Depolymerization: The process cleaves the ether linkages (most commonly β-O-4 linkages) that hold the lignin polymer together. rsc.org

Catalytic Stabilization: A hydrogenation catalyst and a hydrogen source (either H₂ gas or a donor solvent) are used to catalytically stabilize the reactive intermediates, primarily by hydrogenating unsaturated side chains. nih.gov

This stabilization step is crucial for producing 2,6-dimethoxy-4-propylphenol, as it converts the native allyl- or propenyl- side chains of the syringyl monomers into the saturated propyl side chain. zendy.io

Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from molecules in the form of water. In the context of lignin valorization, HDO is a critical upgrading step to produce stable, energy-dense hydrocarbons and chemicals. researchgate.netnankai.edu.cn While often aimed at removing hydroxyl and methoxy (B1213986) groups, HDO reactions also contribute to the saturation of aromatic rings and side chains, depending on the catalyst and reaction conditions. For the synthesis of 2,6-dimethoxy-4-propylphenol, a mild HDO process is required to selectively hydrogenate the side chain without cleaving the valuable methoxy or hydroxyl groups from the aromatic ring. This selective hydrogenation is a key part of the "stabilization" phase in RCF.

The choice of catalyst is paramount in determining the efficiency and selectivity of the conversion of lignin to 2,6-dimethoxy-4-propylphenol. Different metal and support combinations exhibit varied activities for ether bond cleavage and hydrogenation.

Pd/C: Palladium on carbon is a highly effective catalyst for hydrogenation reactions. In RCF, it can be used to stabilize lignin monomers by reducing side-chain double bonds. swan.ac.ukresearchgate.net However, palladium has been noted to have less hydrodeoxygenation activity compared to other noble metals like Ru and Pt, which can be advantageous for preserving the oxygenated functional groups on the aromatic ring. rsc.org

Pt-Mo: Bimetallic platinum-molybdenum catalysts have been investigated for the HDO of lignin model compounds. A study on 2-methoxy-4-propylphenol (B1219966) (a related guaiacyl compound) using a 5%Pt-2.5%Mo/MWCNT catalyst resulted in a 100% yield of hydrocarbons, primarily propylcyclohexane (B167486), under high-pressure, vapor-phase conditions. researchgate.netosti.gov The reaction pathway involves hydrogenation of the aromatic ring followed by cleavage of the methoxy group and dehydroxylation. researchgate.net This highlights the high activity of Pt-Mo systems for complete deoxygenation, which would need to be carefully controlled to selectively target only the side chain for the production of propyl syringol.

Zn/Pd/C: A synergistic bimetallic system of Pd/C and Zinc (II) has been shown to be highly effective for the cleavage of β-O-4 linkages and selective HDO of lignin. rsc.org This system can afford methoxy-substituted propylphenols with high selectivity. Detailed mechanistic studies suggest that Zn(II) activates and facilitates the removal of the hydroxyl group at the Cγ position of the lignin side chain. rsc.org

Ni/C: Nickel-based catalysts are a cost-effective alternative to noble metals for RCF. Studies on corn stover using Ni/C catalysts at 200°C have achieved monomer yields (including propyl syringol) of 28.3%. mit.eduosti.govresearchgate.net Other research on hybrid poplar using promoted Ni catalysts has reported monomer yields as high as 51% at 250°C. osti.gov

Ru-biochar: Ruthenium supported on biochar represents a sustainable catalyst option. These catalysts have demonstrated high efficiency in the HDO of lignin-derived phenolic compounds. repec.orgnih.gov For instance, a Ru/C-bamboo catalyst was able to completely convert guaiacol (B22219) to cyclohexane (B81311) with high selectivity at a mild temperature of 140°C, indicating strong hydrogenation activity that could be tailored for side-chain saturation. repec.org

Pd/beta-zeolite: Zeolites are used as catalyst supports due to their porous structure and tunable acidity. plu.mx While palladium is often supported on carbon or alumina, zeolite supports like H-Beta have been explored. rsc.orgmdpi.com Bifunctional catalysts combining a noble metal like Pd or Ru with an acidic zeolite support can be highly effective for HDO, as the metal sites perform hydrogenation while the acid sites can facilitate C-O bond cleavage. nankai.edu.cn

The following table summarizes the performance of various catalyst systems in the conversion of lignin or related model compounds.

| Catalyst | Feedstock | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Ni/C | Corn Stover | 200 | 28.3% total monomer yield after 6 hours. | mit.edu |

| Ru/C | Corn Stover | 250 | Similar performance to Ni/C in terms of monomer yield. | mit.edu |

| Pt-Mo/MWCNT | 2-methoxy-4-propylphenol | 300 | 100% yield of hydrocarbons (propylcyclohexane). | researchgate.net |

| Ru/C-bamboo | Guaiacol | 140 | Complete conversion with 87.7% selectivity to cyclohexane. | repec.org |

| 20% Ni-5% Cu/Al₂O₃ | Hybrid Poplar | 250 | 51% total monomer yield. | osti.gov |

| Ru/H-Beta | Diphenyl Ether | 140 | Efficiently removes oxygen-containing groups under mild conditions. | nankai.edu.cn |

Impact of Biomass Source and Genetic Modification on Product Distribution

The yield and distribution of aromatic monomers, including 2,6-dimethoxy-4-propylphenol, from lignin depolymerization are significantly influenced by the original biomass source and its genetic makeup. Lignin composition varies between softwoods, hardwoods, and grasses, primarily in the ratio of its constituent monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the lignin polymer, respectively. 2,6-dimethoxy-4-propylphenol is derived from the syringyl (S) unit.

Hardwoods are naturally rich in S-lignin, making them a preferred feedstock for producing syringyl-type compounds. However, recent advancements in genetic engineering have enabled the development of plants with modified lignin content and composition, further optimizing them for biorefinery applications. hbut.edu.cnnih.gov Genetic modification of plant cell walls represents a powerful strategy to reduce biomass recalcitrance and enhance the production of specific, valuable monomers. hbut.edu.cnnih.govgreenesa.com

A notable example is the use of genetically modified high-S poplar as a feedstock. osti.gov Research has demonstrated that poplar biomass engineered to have a high content of S-units (up to 85% compared to 64% in wild-type) can be targeted for the production of 2,6-dimethoxy-4-propylphenol. osti.gov This strategic modification of the biomass at a genetic level directly correlates to a higher potential yield of the desired syringyl-derived chemical, streamlining the valorization process by starting with a more suitable and S-unit enriched raw material. greenesa.comosti.gov By manipulating the biosynthesis pathways, feedstocks can be tailored to possess properties more favorable for recovery and downstream conversion into specific aromatic chemicals. acs.org

| Biomass Type | Lignin Characteristic | Key Monomer Precursor | Target Product | Reference |

| Wild-Type Poplar | Standard S-lignin content (approx. 64%) | Syringyl (S) unit | 2,6-dimethoxy-4-propylphenol | osti.gov |

| Genetically Modified Poplar | High S-lignin content (up to 85%) | Syringyl (S) unit | 2,6-dimethoxy-4-propylphenol | osti.gov |

Solvent and Reaction Condition Optimization in Lignin Conversion

The efficient conversion of lignin into 2,6-dimethoxy-4-propylphenol and other valuable aromatics is highly dependent on the careful optimization of solvents and reaction conditions, including temperature, pressure, and catalysts. repec.org The process of solvent liquefaction involves simultaneous depolymerization and hydrodeoxygenation to generate monomeric products. repec.org

Catalytic Systems and Conditions:

Reductive Catalytic Fractionation (RCF) has emerged as a promising technique. One study found that direct RCF of high-S poplar wood using a Palladium-Zinc on Carbon (Pd-Zn/C) catalyst with a Pd:Zn ratio of 1:10 at 225 °C under 35 bar of H₂ in methanol yielded the highest concentration of biophenol monomers, with 2,6-dimethoxy-4-propylphenol being the major product. osti.gov

Other catalytic systems have been explored using lignin model compounds. For instance, the conversion of syringol-type compounds like 2,6-dimethoxy-4-propylphenol has been investigated using a combination of Molybdenum Phosphide on Silica (MoP/SiO₂) for demethoxylation and HZSM-5 zeolite for transalkylation. tue.nlresearchgate.net This process, conducted at 350°C and 90 bar H₂ pressure with benzene (B151609) as the solvent, showed a phenol yield of 31 mol%, though challenges with oligomerization of intermediates were noted. tue.nl Similarly, a dual-catalyst system of gold nanoparticles on titania (Au/TiO₂) and HZSM-5 zeolite has been used to convert alkylmethoxyphenols to phenol and other valuable products like propylbenzene (B89791), cumene, and toluene (B28343) via demethoxylation and transalkylation. nih.govresearchgate.net Optimal performance for this one-step reaction was achieved around 325-350°C. nih.gov

| Catalyst System | Model Compound / Feedstock | Solvent | Temperature (°C) | Pressure (bar) | Key Product(s) | Reference |

| Pd-Zn/C | High-S Poplar Wood | Methanol | 225 | 35 | 2,6-dimethoxy-4-propylphenol (DMPP) | osti.gov |

| MoP/SiO₂ + HZSM-5 | 2,6-dimethoxy-4-propylphenol | Benzene | 350 | 90 | Phenol | tue.nlresearchgate.net |

| Au/TiO₂ + HZSM-5 | 4-propylguaiacol | Benzene | 350 | 50 | Phenol, Propylphenol, Propylbenzene | nih.govresearchgate.net |

| RuNi/NiAl₂O₄ | Birch Lignin Oil | Water | Optimized | N/A | 4-propylphenol (B1200801) | acs.org |

Solvent Effects:

The choice of solvent is critical as it can influence lignin solubility, reaction pathways, and product selectivity. Solvents like benzene, methanol, and ethanol (B145695)/water mixtures have been commonly used. osti.govnih.govnih.gov Benzene can act as an acceptor for alkyl groups during transalkylation, upgrading it to more valuable products while producing the desired phenol. nih.govresearchgate.net Methanol is effective in RCF processes. osti.gov Hydrothermal liquefaction (HTL), which uses water as a solvent at high temperatures (250–400 °C), promotes demethoxylation and alkylation reactions, leading to various catechol derivatives. nih.govnih.gov The use of bio-based solvents, such as levulinic acid, is also being explored for more sustainable electrochemical depolymerization processes. chemrxiv.org The solvent's ability to act as a nucleophile is essential in some processes to prevent the formation of recalcitrant C-C bonds from unstable intermediates.

Biotransformation Processes Related to 2,6-Dimethoxy-4-propylphenol

Biotransformation offers an alternative, environmentally benign approach to the synthesis and modification of lignin-derived aromatic molecules, utilizing the catalytic power of whole microorganisms or isolated enzymes. nih.gov

Microbial and Enzymatic Conversion of Aromatic Molecules

Microorganisms, including various bacteria and fungi, possess diverse metabolic pathways capable of degrading the complex structures of lignin into smaller aromatic compounds. nih.govmdpi.com While the direct microbial conversion to 2,6-dimethoxy-4-propylphenol is not extensively documented, related biotransformations highlight the potential of these systems. For example, microbes such as Rhodococcus species are known to demethylate O-methylated lignin compounds like guaiacol using cytochrome P450 monooxygenases, a key step in their catabolism. nih.gov

Enzymatic catalysis provides a more targeted approach. Laccases and peroxidases are key enzymes in lignin degradation and modification. Studies have shown that laccase can be used to oxidize 2,6-dimethoxyphenol (B48157), a structurally similar compound, to produce dimers with enhanced antioxidant properties. researchgate.netresearchgate.net

A highly relevant study demonstrated a one-pot, two-enzyme cascade for the synthesis of syringaresinol (B1662434) from 2,6-dimethoxy-4-allylphenol, a close structural analog and potential precursor to 2,6-dimethoxy-4-propylphenol. core.ac.uk This system utilized eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP). The EUGO enzyme was further improved through protein engineering (specifically, the I427A mutant) to significantly enhance its efficiency with the 2,6-dimethoxy-4-allylphenol substrate, resulting in an 81% yield of syringaresinol on a semi-preparative scale. core.ac.uk Such biocatalytic cascades, which can be performed in aqueous media under mild conditions, represent a powerful strategy for synthesizing complex molecules from lignin-derived monomers. nih.gov

Catalyzed Reactions of Lignin-Derived Model Compounds in Biphasic Systems

Performing biocatalytic reactions in biphasic systems, typically consisting of an aqueous phase and an immiscible organic solvent, can offer several advantages. These include improved substrate solubility, easier product separation, and potentially enhanced enzyme stability, which are crucial when dealing with hydrophobic lignin-derived compounds. researchgate.netresearchgate.net

The enzymatic modification of 2,6-dimethoxyphenol by laccase has been investigated in such systems. researchgate.net In a biphasic aqueous-organic medium, the formation of the desired dimer product was found to increase as the concentration of the organic solvent, ethyl acetate, was raised from 50% to 90%. researchgate.net This demonstrates that the choice and composition of the biphasic system can be tuned to direct the reaction towards a specific product.

While not a reaction system, separation techniques based on biphasic partitioning are critical for isolating target compounds from the complex mixtures produced during lignin depolymerization. acs.orgresearchgate.net Aqueous biphasic systems (ABS) composed of polymers and ionic surfactants have been explored for the fractionation of phenolic compounds. researchgate.net Furthermore, Centrifugal Partition Chromatography (CPC), which separates solutes based on their differential partitioning in a biphasic solvent system, has been shown to be an effective method for isolating individual compounds like vanillin (B372448) and syringaldehyde (B56468) from lignin oxidation product mixtures. acs.org The principles governing these separation techniques are directly applicable to the recovery of products from catalyzed reactions in biphasic media.

Characterization and Advanced Analytical Methodologies for 2,6 Dimethoxy 4 Propylphenol

Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's atomic and molecular composition.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, tandem mass spectrometry (MS/MS) is often employed. Collision-induced dissociation (CID), also known as collision-activated dissociation (CAD), is a common MS/MS technique where ions are fragmented through collisions with neutral gas molecules. wikipedia.orglongdom.org

In this process, a precursor ion of 2,6-dimethoxy-4-propylphenol (B1580997) (molecular weight: 196.24 g/mol ) is selected in the first stage of the mass spectrometer. guidechem.com This ion is then accelerated into a collision cell containing an inert gas (like argon or nitrogen). The kinetic energy from the collisions is converted into internal energy, causing the precursor ion to fragment. longdom.orgthermofisher.com The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a fragmentation pattern that serves as a molecular fingerprint. thermofisher.com This pattern provides crucial information about the molecule's structure, such as the presence of propyl and methoxy (B1213986) functional groups. Higher-energy collisional dissociation (HCD) is a related CID technique that can be particularly useful for quantitative studies involving isobaric tags, as it avoids the low-mass cutoff issues sometimes seen with other methods. wikipedia.orgnih.gov

Table 1: Expected Fragmentation in CAD MS/MS of 2,6-Dimethoxy-4-propylphenol

| Precursor Ion (m/z) | Key Fragment Ion | Neutral Loss | Structural Moiety Lost |

|---|---|---|---|

| 197.1 [M+H]⁺ | 182.1 | 15 | Methyl radical (•CH₃) from a methoxy group |

| 197.1 [M+H]⁺ | 167.1 | 30 | Formaldehyde (CH₂O) from a methoxy group |

Note: This table is illustrative of expected fragmentation pathways for phenolic compounds and may not represent empirically validated data for this specific molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom.

For 2,6-dimethoxy-4-propylphenol, ¹H NMR spectroscopy would identify the different types of protons present. For instance, the aromatic protons would appear as a distinct signal, while the protons of the two methoxy groups would likely be equivalent and produce a single, strong singlet. The protons on the propyl chain would show characteristic splitting patterns (a triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups).

¹³C NMR spectroscopy complements this by identifying the number of unique carbon environments. This allows for the confirmation of the carbon skeleton, including the substituted aromatic ring, the methoxy carbons, and the carbons of the propyl side chain. The specific chemical shifts provide evidence for the connectivity of the atoms.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Syringyl-Type Structures

| Atom Type | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 6.7 | s (singlet) |

| Phenolic Hydroxyl | ¹H | ~5.5 (variable) | s (singlet) |

| Methoxy Protons | ¹H | 3.8 - 3.9 | s (singlet) |

| Propyl (α-CH₂) | ¹H | ~2.5 | t (triplet) |

| Propyl (β-CH₂) | ¹H | ~1.6 | m (multiplet) |

| Propyl (γ-CH₃) | ¹H | ~0.9 | t (triplet) |

| Aromatic C-OH | ¹³C | 145 - 148 | |

| Aromatic C-OCH₃ | ¹³C | 133 - 135 | |

| Aromatic C-H | ¹³C | 105 - 115 | |

| Methoxy Carbon | ¹³C | 55 - 57 | |

| Propyl (α-C) | ¹³C | ~38 | |

| Propyl (β-C) | ¹³C | ~25 |

Note: These are typical shift ranges for syringyl and related phenolic structures; actual values can vary based on solvent and experimental conditions. blogspot.com

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov It is particularly effective for analyzing the complex mixture of products resulting from the pyrolysis of lignin (B12514952), a complex polymer found in wood and other plant materials. mdpi.comusda.gov

In this application, a lignin sample is rapidly heated to high temperatures in the absence of oxygen (pyrolysis), breaking it down into smaller, volatile monomeric units. mdpi.com This mixture is then introduced into the gas chromatograph. 2,6-Dimethoxy-4-propylphenol, being a derivative of sinapyl alcohol, is a key marker for syringyl (S-type) lignin, which is prevalent in hardwoods. usda.gov The separated compounds exiting the GC column are then fed directly into a mass spectrometer, which provides mass spectra for identification. researchgate.netrsc.org The combination of retention time from the GC and the mass spectrum from the MS allows for highly confident identification and quantification of lignin monomers. nih.gov

Table 3: Common Lignin Pyrolysis Products Identified by GC-MS

| Compound | Lignin Type | Typical Retention Index (Non-polar column) |

|---|---|---|

| Guaiacol (B22219) | Guaiacyl (G) | ~1100 |

| 4-Methylguaiacol | Guaiacyl (G) | ~1200 |

| 4-Vinylguaiacol | Guaiacyl (G) | ~1350 |

| Syringol (2,6-Dimethoxyphenol) | Syringyl (S) | ~1250 |

| 2,6-Dimethoxy-4-propylphenol | Syringyl (S) | ~1500 |

| 4-Methylsyringol | Syringyl (S) | ~1380 |

| 4-Vinylsyringol | Syringyl (S) | ~1520 |

| Vanillin (B372448) | Guaiacyl (G) | ~1560 |

Note: Retention indices are approximate and can vary significantly based on the specific column and temperature program used.

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net It combines advantages of both gas and liquid chromatography, offering fast and efficient separations with reduced solvent consumption. researchgate.net

When coupled with a Charged Aerosol Detector (CAD), SFC becomes a powerful tool for the analysis of non-volatile and semi-volatile compounds that lack a UV-absorbing chromophore. The CAD works by nebulizing the column effluent, charging the resulting aerosol particles, and then measuring the electrical charge, which is proportional to the amount of analyte present. thermofisher.comthermofisher.com This provides a near-universal response for non-volatile compounds, making it highly valuable for quantifying compounds like 2,6-dimethoxy-4-propylphenol without requiring specific chromophoric properties. researchgate.netnih.gov The technique is recognized for its high sensitivity and consistent response, which is beneficial for the quantitative analysis of complex mixtures containing diverse classes of compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.com It is exceptionally well-suited for analyzing compounds like 2,6-dimethoxy-4-propylphenol in complex matrices such as plant extracts, foods, and biological fluids. mdpi.comnih.gov

The LC system separates the components of the mixture based on their interactions with the stationary and mobile phases. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The use of tandem MS (LC-MS/MS) further enhances specificity and sensitivity, allowing for the unambiguous identification and quantification of target compounds even at very low concentrations. nih.govresearchgate.net This makes LC-MS an essential tool for metabolomics, natural product discovery, and pharmacokinetic studies involving phenolic compounds.

Advanced Methods for Comprehensive Lignin-Derived Product Profiling

The complex and heterogeneous nature of lignin, a major component of plant cell walls, presents a significant analytical challenge. nih.govresearchgate.net Its depolymerization, a key step in biorefining processes, results in a wide array of aromatic compounds. rsc.orgescholarship.org A thorough characterization of these lignin-derived products is crucial for optimizing conversion processes and for the development of value-added applications. mdpi.comresearchgate.net This section details the advanced analytical methodologies employed for the comprehensive profiling of these products, with a focus on syringyl lignin derivatives such as 2,6-dimethoxy-4-propylphenol.

A multi-faceted approach combining various sophisticated analytical techniques is often necessary to obtain a complete picture of the complex mixtures generated from lignin breakdown. researchgate.netmdpi.com These methods provide qualitative and quantitative information on the molecular structures, functional groups, and molecular weight distributions of the depolymerized products. researchgate.netacs.org

Chromatographic Techniques Coupled with Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile lignin-derived compounds. rsc.orgmdpi.com Pyrolysis-GC/MS (Py-GC/MS) is particularly powerful for characterizing the structural units of lignin, such as the syringyl (S) and guaiacyl (G) moieties. researchgate.netmdpi.com In this method, the lignin sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting pyrolysis products are separated by gas chromatography and identified by mass spectrometry. mdpi.com This technique can clearly distinguish between guaiacyl and syringyl/guaiacyl lignins by identifying their characteristic pyrolysis products. usda.gov

For instance, the analysis of hardwood lignins, which are rich in syringyl units, typically shows the presence of 2,6-dimethoxyphenol (B48157) and its derivatives, such as 4-methyl-2,6-dimethoxyphenol and syringaldehyde (B56468). usda.gov In a study on the catalytic depolymerization of organosolv hybrid poplar lignin, GC-MS analysis was used to profile the resulting products. Positive matrix factorization was applied to the GC-MS datasets to identify and group compounds with similar chemical structures. This analysis identified 2-methoxy-4-propylphenol (B1219966), a guaiacyl-type compound, as a major product with a retention time of 24.87 minutes under the specified chromatographic conditions. rsc.orgescholarship.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is another vital tool, especially for the analysis of less volatile or thermally labile lignin oligomers. mdpi.com HPLC-MS allows for the separation of complex mixtures with high resolution, and tandem mass spectrometry (MSn) can provide detailed structural information and help elucidate reaction pathways. mdpi.comnih.gov

Advanced Mass Spectrometry Techniques

Beyond its use as a detector for chromatography, mass spectrometry encompasses several advanced techniques for the in-depth analysis of lignin products. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) is a surface-sensitive technique that can be used to map the chemical composition of materials with high spatial resolution. nih.gov This has been successfully applied to differentiate and map the spatial distribution of syringyl and guaiacyl lignins within the cell walls of poplar wood. nih.gov

For the characterization of larger lignin oligomers, techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are employed. rsc.org These "soft" ionization techniques allow for the analysis of large, non-volatile molecules without significant fragmentation, providing valuable information on the molecular weight distribution of depolymerized lignin products. rsc.orguni-oldenburg.de

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of lignin and its derivatives. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful for identifying the various inter-unit linkages within lignin oligomers. rsc.org

Phosphorus-31 NMR (31P NMR) spectroscopy is a quantitative method used to determine the content of different hydroxyl groups (aliphatic, phenolic, and carboxylic acid) in lignin. researchgate.netacs.org This information is critical for understanding the reactivity of lignin and for developing targeted modification strategies. acs.org The table below presents typical chemical shift ranges for different hydroxyl groups in lignin after phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP).

| Hydroxyl Group Type | 31P NMR Chemical Shift Range (ppm) |

| Aliphatic Hydroxyls | 149.5 - 145.5 |

| Condensed Phenolic Hydroxyls (C5-substituted) | 144.5 - 140.0 |

| Syringyl Phenolic Hydroxyls | 143.5 - 142.0 |

| Guaiacyl Phenolic Hydroxyls | 140.0 - 138.5 |

| p-Hydroxyphenyl Phenolic Hydroxyls | 138.5 - 137.5 |

| Carboxylic Acids | 136.0 - 134.0 |

Data compiled from scientific literature on 31P NMR of lignin.

Fourier-transform infrared spectroscopy (FTIR) is another valuable spectroscopic technique that provides information about the functional groups present in lignin and its derivatives. researchgate.netmdpi.com While it does not provide the detailed structural information of NMR, it is a rapid and non-destructive method for monitoring changes in lignin structure during processing. researchgate.net

The comprehensive profiling of lignin-derived products, including compounds like 2,6-dimethoxy-4-propylphenol, requires the application of a suite of these advanced analytical methodologies. The data generated from these techniques are essential for advancing our understanding of lignin chemistry and for the development of sustainable biorefineries.

Derivatization and Valorization of 2,6 Dimethoxy 4 Propylphenol

Conversion Pathways to Hydrocarbon Fuels and Platform Chemicals

The conversion of oxygen-rich lignin (B12514952) monomers into deoxygenated hydrocarbons is a primary goal in the production of drop-in biofuels and commodity chemicals. Catalytic hydrodeoxygenation (HDO) is the key technology employed for this transformation.

The complete removal of oxygen atoms from 2,6-dimethoxy-4-propylphenol (B1580997) yields valuable hydrocarbon products such as propylcyclohexane (B167486) and propylbenzene (B89791), which are suitable for use as gasoline or jet fuel blendstocks. The process typically involves multiple catalytic steps over bifunctional catalysts.

While direct studies on 2,6-dimethoxy-4-propylphenol are limited, research on closely related lignin model compounds, such as 2-methoxy-4-propylphenol (B1219966) (4-propylguaiacol), elucidates the probable reaction pathways. The conversion process generally proceeds through a network of hydrogenation, dehydration, and hydrogenolysis reactions.

The initial step involves the cleavage of the methoxy (B1213986) groups (demethoxylation) and the hydrogenation of the aromatic ring. For instance, using a combination of Raney Ni and HZSM-5 catalysts, 2-methoxy-4-propylphenol is converted through intermediates like 4-propylphenol (B1200801) and 4-propylcyclohexanol. acs.org These intermediates can then be further deoxygenated to form propylcyclohexene, which is subsequently hydrogenated to propylcyclohexane. acs.orgorganic-chemistry.org Alternatively, direct deoxygenation of 4-propylphenol can lead to the formation of propylbenzene. acs.org The selectivity towards either propylcyclohexane (a saturated cycloalkane) or propylbenzene (an aromatic hydrocarbon) can be tuned by adjusting reaction conditions and the catalyst system. acs.org For syringyl-type compounds like 2,6-dimethoxy-4-propylphenol, the pathway would similarly involve sequential demethoxylation and dehydroxylation steps to yield these hydrocarbon products.

| Catalyst | Substrate | Key Products | Reaction Conditions | Yield/Selectivity |

|---|---|---|---|---|

| Raney Ni & HZSM-5 | 2-Methoxy-4-propylphenol | Propylcyclohexane, Propylbenzene | Isopropanol (H-donor), variable temp. | Up to 97.1% total alkane yield. acs.org |

| Pt@SLS | 4-Propylguaiacol | Propylcyclohexane | 80 °C, 1 MPa H₂ | 82.3% selectivity to propylcyclohexane. |

| Pt-Mo/MWCNT | 2-Methoxy-4-propylphenol | Propylcyclohexane | - | High selectivity reported. |

| Re-Ni/ZrO₂ | 4-Propylphenol | n-Propylbenzene | Aqueous-phase | High selectivity reported. amanote.com |

Beyond complete deoxygenation, 2,6-dimethoxy-4-propylphenol can be selectively converted into other valuable phenolic compounds, such as phenol (B47542), cresols, and other alkylphenols. These processes, which involve demethoxylation and dealkylation/transalkylation, are typically catalyzed by acidic zeolites. researchgate.netresearchgate.net

Research has demonstrated that alkylmethoxyphenols can be converted to phenol. researchgate.net This approach involves demethoxylation combined with transalkylation of the alkyl groups to a hydrocarbon stream like benzene (B151609), which can upgrade the benzene to more valuable products such as propylbenzene or cumene. researchgate.net For example, using a mixed-bed of a titania-supported gold nanoparticle catalyst for demethoxylation and an HZSM-5 zeolite for transalkylation, 4-propylguaiacol was converted to phenol with a 60% yield. researchgate.net A similar strategy would be applicable to 4-propylsyringol.

Furthermore, the selective dealkylation of the propyl group from the aromatic ring can produce simpler phenols. Studies on 4-propylphenol over ZSM-5 catalysts have shown that it can be converted to phenol and propylene, offering a pathway to valorize both the aromatic ring and the alkyl side chain. researchgate.net

Functionalization for Specialty Chemicals

The inherent chemical structure of 2,6-dimethoxy-4-propylphenol, with its phenolic hydroxyl and methoxy groups, provides opportunities for its functionalization into higher-value specialty chemicals.

In multi-step syntheses, it is often necessary to temporarily mask the reactive phenolic hydroxyl group to prevent unwanted side reactions. This is achieved through the use of protecting groups. jocpr.com While specific studies on 2,6-dimethoxy-4-propylphenol are not prevalent, standard protection strategies for phenols are applicable. jocpr.commasterorganicchemistry.com

Common methods include the formation of silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) chloride) or other ethers like methoxymethyl (MOM) ethers. masterorganicchemistry.com These groups are stable under a variety of reaction conditions but can be removed selectively when needed. jocpr.com The choice of protecting group depends on the specific reaction sequence and the required stability. jocpr.com

Trans-esterification, a reaction involving the exchange of the organic group of an ester with the organic group of an alcohol, is another potential valorization route. The phenolic hydroxyl group of 2,6-dimethoxy-4-propylphenol can participate in such reactions, for example, by reacting with an existing ester to form a new aromatic ester and a new alcohol. This pathway could be used to synthesize specialty esters for applications in polymers or fragrances.

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF), acid. masterorganicchemistry.com |

| Trimethylsilyl | TMS | TMS-Cl, base | Mild acid or alcohol. |

| Methoxymethyl | MOM | MOM-Cl, base | Acidic conditions. masterorganicchemistry.com |

| Benzyl | Bn | BnBr, base | Hydrogenolysis (H₂, Pd/C). jocpr.com |

2,6-Dimethoxy-4-propylphenol and other syringyl-type lignin monomers are valuable precursors for producing aromatic dicarboxylic acids, which are important monomers for performance-advantaged polymers. acs.orgchemrxiv.org

A key strategy involves converting the phenolic hydroxyl group into a nitrile, which can then be hydrolyzed to a carboxylic acid. A multi-step process has been demonstrated to convert methoxy-phenols from sawdust into methoxyterephthalic acid. nih.gov This route includes a fluorosulfation–catalytic cyanation sequence to generate aryl nitrile intermediates, which are subsequently hydrolyzed and oxidized to the target dicarboxylic acid. nih.gov

More directly, electrochemical carboxylation has been used to synthesize 2,6-dimethoxyterephthalate derivatives from syringyl-derived lignin monomers. acs.orgchemrxiv.org This method leverages the inherent methoxy groups to create performance-advantaged bioproducts, such as co-monomers for modifying poly(ethylene terephthalate) (PET) or as bio-based plasticizers. acs.orgchemrxiv.org General methods for the cyanation of phenolic compounds, often involving palladium or nickel catalysis, provide a toolbox for the initial conversion to aromatic nitriles. organic-chemistry.orgnih.gov

Applications within Biorefinery Frameworks

2,6-Dimethoxy-4-propylphenol (4-propylsyringol) is a cornerstone product in modern biorefinery concepts that prioritize the valorization of lignin alongside cellulose (B213188) and hemicellulose. researchgate.net It is a primary monomer obtained from the catalytic processing of hardwood lignin, which is rich in syringyl (S) units. wikipedia.orgresearchgate.net

Reductive Catalytic Fractionation (RCF) is a prominent "lignin-first" strategy that depolymerizes lignin into a narrow distribution of phenolic monomers, with 4-propylsyringol being a major component, while preserving the carbohydrate fraction. researchgate.netmit.edu The efficient isolation and purification of 4-propylsyringol from the resulting lignin oil is an active area of research, with methods like extraction and crystallization being developed. rsc.org

Once isolated, 4-propylsyringol serves as a versatile platform chemical. As detailed in the sections above, it can be catalytically upgraded to:

Biofuels: Drop-in hydrocarbon fuels like propylcyclohexane and propylbenzene. acs.org

Commodity Chemicals: Simpler phenolics such as phenol and cresols. researchgate.netresearchgate.net

Polymers and Specialty Chemicals: Functionalized molecules like methoxyterephthalic acid for advanced polyesters and other high-value applications. acs.orgchemrxiv.orgnih.gov

Role and Detection of 2,6 Dimethoxy 4 Propylphenol in Biological Systems

Presence in Plant Extracts and Natural Products

2,6-Dimethoxy-4-propylphenol (B1580997) is a naturally occurring phenolic compound. acs.org It belongs to a class of compounds that are secondary metabolites in plants, often involved in defense mechanisms and contributing to the plant's sensory characteristics. nih.gov

While direct extraction and identification of 2,6-dimethoxy-4-propylphenol from a wide array of plant tissues is not extensively documented in scientific literature, its presence is strongly associated with the thermal degradation products of wood, particularly hardwoods. Wood smoke is a complex mixture of chemical compounds, with a significant portion being phenolic compounds derived from the thermal breakdown of lignin (B12514952). researchgate.net

Studies analyzing the composition of wood smoke have identified 2,6-dimethoxyphenols as characteristic components of hardwood smoke. researchgate.net For instance, research on birchwood smoke has confirmed the presence of various 2,6-dimethoxyphenols. researchgate.net Furthermore, in a study on fermented cocoa that had been exposed to wood smoke, 2,6-dimethoxyphenol (B48157) was identified as a key compound contributing to a smoky aroma. nih.gov This indicates that products of botanical origin exposed to wood smoke are likely to contain 2,6-dimethoxy-4-propylphenol in their polyphenolic fractions.

Additionally, commercial sources indicate that 2,6-dimethoxy-4-propylphenol is a naturally occurring compound found in smoked foods like dried bonito fish and is a component of natural smoked flavors. acs.org

In environments where 2,6-dimethoxy-4-propylphenol is found, it typically co-occurs with a variety of other bioactive phenolic compounds. The composition of these co-occurring compounds is dependent on the botanical source and any processing it has undergone, such as smoking.

In the context of wood smoke, 2,6-dimethoxy-4-propylphenol is found alongside other phenols such as guaiacol (B22219), 4-methylguaiacol, syringol, and their derivatives. ifremer.frresearchgate.net A study on the phenolic compounds in smoked herring fillets identified a range of co-occurring phenols, including phenol (B47542), p-cresol, o-cresol, guaiacol, 4-methylguaiacol, 4-ethylguaiacol, and syringol. ifremer.fr Similarly, research on fermented cocoa exposed to wood smoke identified 2-methoxyphenol, 3- and 4-methylphenol, 3- and 4-ethylphenol, and 3-propylphenol (B1220475) as co-occurring smoky odorants with 2,6-dimethoxyphenol. nih.gov

A closely related compound, 2,6-dimethoxy-4-(2-propenyl)-phenol, was identified in a phenol-rich fraction of the orchid Dendrobium amoenum, co-occurring with other bioactive compounds such as 2-methoxy-4-vinylphenol, 3,4-dimethoxy-phenol, 2-methoxy-4-(1-propenyl)-phenol, and 3-methoxy-1,2-benzenediol.

The following table summarizes the co-occurrence of 2,6-dimethoxy-4-propylphenol and related compounds with other bioactive molecules in various natural sources.

| Source | Target Compound | Co-occurring Bioactive Compounds |

| Smoked Herring | 2,6-dimethoxyphenol (and derivatives) | Phenol, p-cresol, o-cresol, guaiacol, 4-methylguaiacol, 4-ethylguaiacol, syringol |

| Smoked Fermented Cocoa | 2,6-dimethoxyphenol | 2-methoxyphenol, 3-methylphenol, 4-methylphenol, 3-ethylphenol, 4-ethylphenol, 3-propylphenol |

| Dendrobium amoenum (orchid) | 2,6-dimethoxy-4-(2-propenyl)-phenol | 2-methoxy-4-vinylphenol, 3,4-dimethoxy-phenol, 2-methoxy-4-(1-propenyl)-phenol, 3-methoxy-1,2-benzenediol |

Metabolomic Profiling and Dietary Associations

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, provides a powerful tool for identifying biomarkers of food intake and understanding the metabolic fate of dietary compounds. nih.gov

The Human Metabolome Database (HMDB) lists 2,6-dimethoxy-4-propylphenol as a compound that is "Expected but not Quantified" in human plasma. This suggests that while its presence is anticipated based on dietary exposure, robust quantitative data from human plasma samples is currently lacking in this database. The database does note that 2,6-dimethoxy-4-propylphenol has been detected, but not quantified, in fishes.

While direct detection of 2,6-dimethoxy-4-propylphenol in human plasma is not yet widely reported in metabolomics literature, the detection of related compounds offers a strong indication of its potential presence. Syringol (2,6-dimethoxyphenol) and its metabolites are considered potential biomarkers for the consumption of smoked meat. humanmetabolome.com Given that 2,6-dimethoxy-4-propylphenol is a derivative of syringol and is present in smoked foods, it is plausible that it or its metabolites could be detected in the plasma of individuals who consume such products.

The identification of dietary phenolic compound metabolites in biological samples like plasma is a complex analytical challenge due to their wide range of physicochemical properties and low concentrations. nih.gov Advanced analytical techniques such as mass spectrometry are crucial for their detection. nih.gov

General research in the field of metabolomics has successfully identified biomarkers for the intake of various food groups. For example, proline betaine (B1666868) is a known biomarker for citrus fruit consumption, and alkylresorcinols are used to track whole grain intake. humanmetabolome.com As mentioned, syringol metabolites are being explored as biomarkers for smoked meat consumption. humanmetabolome.com

Future metabolomics studies focusing on the consumption of smoked foods, such as smoked fish and cured meats, may provide the necessary data to establish a clear link between the dietary intake of 2,6-dimethoxy-4-propylphenol and its presence and concentration in the human plasma metabolome.

The following table outlines potential dietary sources and the current status of plasma detection for 2,6-dimethoxy-4-propylphenol.

| Compound | Potential Dietary Sources | Detection in Human Plasma | Correlation with Dietary Intake |

| 2,6-Dimethoxy-4-propylphenol | Smoked foods (e.g., fish, meat), wood-smoke derived flavorings | Expected but not yet quantified in major databases | Not yet established |

Advanced Research and Computational Approaches Involving 2,6 Dimethoxy 4 Propylphenol

Mechanistic Investigations of Conversion Pathways

Unraveling the intricate reaction mechanisms involved in the conversion of 2,6-dimethoxy-4-propylphenol (B1580997) is crucial for designing efficient catalysts and optimizing reaction conditions. Computational chemistry has emerged as a powerful tool for these investigations, providing insights that are often difficult to obtain through experimental methods alone.

Quantum Mechanical Calculations in Reaction Pathway Elucidation

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations help in identifying transition states, reaction intermediates, and determining the activation energies for various competing reaction pathways.

For lignin (B12514952) model compounds, such as 4-propylphenol (B1200801) which is structurally related to 2,6-dimethoxy-4-propylphenol, computational studies have been used to elucidate complex reaction networks like hydrodeoxygenation. researchgate.net These studies propose multi-step reaction pathways involving hydrogenation and dehydration, identifying the roles of different catalyst sites. researchgate.net For instance, in the conversion of 4-propylphenol to propylcyclohexane (B167486), quantum calculations can help model the interaction of the reactant with both metal sites (for hydrogenation) and acid sites (for dehydration) on a bifunctional catalyst. researchgate.net Such computational analyses can reveal that the reaction proceeds through intermediates like propylcyclohexanone and propylcyclohexanol. researchgate.net By calculating the energy barriers for each step, researchers can predict the most favorable pathway and design catalysts that selectively promote desired reactions. These computational strategies are directly applicable to understanding the conversion of 2,6-dimethoxy-4-propylphenol, aiding in the development of selective catalysts for its upgrading.

Kinetic Modeling of Lignin Model Compound Transformations

Kinetic modeling provides a quantitative understanding of reaction rates and product distribution as a function of various process parameters. For complex processes like lignin depolymerization, kinetic models are essential for reactor design and process optimization.

Studies on the hydrogenolysis of lignin model compounds in continuous flow reactors have demonstrated that different structural units within the lignin polymer react at significantly different rates. rsc.org Kinetic and mechanistic studies are performed to understand these reaction pathways and their sensitivities to process variables. rsc.org Furthermore, detailed kinetic models of lignin pyrolysis have been developed, comprising thousands of reactions and species based on pathways identified from model compound studies. northwestern.edu These models, often coupled with structural models of the lignin polymer, can predict the evolution of macromolecular species and the formation of low molecular weight products. northwestern.edu Such models can simulate the time-resolved volatilization profiles and the evolution of the molecular weight distribution, which is critical for optimizing the yield of specific target compounds like 2,6-dimethoxy-4-propylphenol. northwestern.edu

Predictive Modeling in Lignin Analysis

The analysis of the complex product mixtures from lignin conversion is a significant challenge. Predictive modeling, particularly using machine learning and deep learning, is being increasingly applied to streamline and enhance this analytical process.

Deep Learning Applications for GC-MS Data Prediction

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying the compounds produced during lignin depolymerization. However, the analysis can be time-consuming and limited by the availability of mass spectral libraries. nih.gov Deep learning offers a promising approach to predict GC-MS analysis results from more easily obtainable data.

One study explored the feasibility of a deep learning model to predict the GC-MS analysis results of depolymerized lignin using data from Thermogravimetric Analysis (TGA) and Fourier-transform Infrared Spectroscopy (FT-IR). mdpi.com Interestingly, this particular study noted that several syringyl group compounds, including 2,6-dimethoxy-4-propylphenol (referred to as 4-Propylsyringol), were not detected in the specific dataset used for training the model. mdpi.com This highlights a current limitation and an area for future development: the need for more comprehensive datasets to train robust predictive models that can accurately quantify a wider range of lignin-derived compounds. The table below summarizes the component detection status from this study.

| Compound Group | Detected/Quantified | Not Detected in Dataset |

| Syringyl | Syringol, Syringaldehyde (B56468), etc. | 4-Propylsyringol (2,6-Dimethoxy-4-propylphenol), Propiosyringone, Dihydrosyringenin |

Deep learning is also being applied to improve the accuracy of compound identification in GC-MS by creating more sophisticated library search algorithms. nih.govresearchgate.net Instead of relying on simple spectral similarity metrics, deep convolutional neural networks can be trained to rank potential matches, significantly reducing the rate of incorrect identifications. nih.gov

Engineering and Scale-up Considerations in Biorefinery Design

Translating laboratory-scale successes in lignin valorization to an industrial scale presents significant engineering challenges. Computational models are vital for de-risking and accelerating this scale-up process.

Computational Models for Industrial Biorefinery Scale

Computational tools can model biomass conversion processes across a wide range of scales, from laboratory beakers to full-scale industrial bioreactors. energy.govnrel.gov These models help engineers test different equipment designs and operational parameters without the need for costly and time-consuming physical pilot plants. nrel.gov

Recently, the concept of a "virtual biorefinery" has emerged, where computational models for each individual step of the conversion process (e.g., pretreatment, depolymerization, product separation) are linked together. nrel.gov This integrated approach allows for a holistic view of the entire process, capturing the complex dependencies between different unit operations. nrel.gov Furthermore, machine learning frameworks, such as Bayesian optimization, are being used to optimize biorefinery conditions with minimal experimental effort. utupub.fiacs.orgresearchgate.net These models can relate process conditions (e.g., temperature, reaction time) to multiple outputs, such as the yield of 2,6-dimethoxy-4-propylphenol and the preservation of key chemical linkages. utupub.fiacs.org By applying Pareto front analysis, researchers can identify optimal processing conditions that simultaneously satisfy multiple objectives, such as maximizing product yield while minimizing energy consumption. acs.org This data-driven approach accelerates the development of sustainable and economically viable processes for producing high-value chemicals from lignin. utupub.fi

Future Research Directions and Perspectives on 2,6 Dimethoxy 4 Propylphenol

Emerging Catalytic Systems for Enhanced Selectivity and Yield

The efficient production and conversion of 2,6-dimethoxy-4-propylphenol (B1580997) and related lignin-derived compounds are heavily reliant on the development of advanced catalytic systems. Research is increasingly focused on designing catalysts that offer high selectivity and yield, minimizing waste and energy consumption. A key challenge in converting lignin-based feedstocks is the precise cleavage of C-O bonds without affecting the aromatic ring. nih.gov

Recent studies have explored various heterogeneous catalysts for the hydrodeoxygenation (HDO) and other modifications of 2,6-dimethoxy-4-propylphenol and similar molecules. For instance, solventless HDO of dihydroeugenol (a closely related compound) has been achieved with a zeolite-supported FeNi catalyst, demonstrating 80% selectivity to oxygen-free products. rsc.org Another approach involves bifunctional catalysts, such as Pt-Beta 25, for the HDO of isoeugenol, which proceeds via a dihydroeugenol intermediate. rsc.org These systems aim to produce valuable hydrocarbons like propylcyclohexane (B167486) for renewable jet fuel. rsc.org

Furthermore, the conversion of syringol-type compounds like 2,6-dimethoxy-4-propylphenol into platform chemicals such as phenol (B47542) is an active area of investigation. A combination of MoP/SiO2 and HZSM-5 catalysts has been tested for this transformation, although challenges related to oligomerization of intermediates remain. tue.nl The development of catalysts that can efficiently demethoxylate and dealkylate these complex phenols is crucial. nih.govtue.nl Future work will likely concentrate on catalysts that are robust, recyclable, and crafted from earth-abundant metals to enhance the economic viability and sustainability of these processes.

| Catalyst System | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| FeNi/H-Beta-300 Zeolite | Dihydroeugenol | Solventless Hydrodeoxygenation (HDO) | Achieved 80% selectivity to oxygen-free compounds at ~80% conversion. | rsc.org |

| Pt-Beta 25-binder | Isoeugenol (via Dihydroeugenol) | Hydrodeoxygenation (HDO) | High dihydroeugenol conversion (~100%) and propylcyclohexane yields (>66%) at 150 °C. | rsc.org |

| MoP/SiO2 and HZSM-5 | 2,6-dimethoxy-4-propylphenol | Demethoxylation & Transalkylation | Lower phenol yield (31 mol%) compared to guaiacol-type compounds due to oligomerization. | tue.nl |

| RuNi/NiAl2O4 | Lignin (B12514952) Oil (Syringol units) | Demethoxylation | Effectively removes methoxy (B1213986) groups from lignin derivatives to produce 4-alkylphenols. | acs.org |

Integration into Circular Economy and Sustainable Chemical Production

Integrating the production of 2,6-dimethoxy-4-propylphenol into a circular economy framework is a primary goal for sustainable chemical manufacturing. tecnopolgroup.commdpi.com The circular economy model emphasizes the use of renewable resources, waste reduction, and the recycling of materials to create a closed-loop system. tecnopolgroup.com As 2,6-dimethoxy-4-propylphenol is a derivative of lignin, a vast and underutilized byproduct of the forestry and paper industries, its valorization is a cornerstone of creating a bio-based circular economy. nih.govresearchgate.net

Sustainable production pathways focus on converting this biomass waste into high-value chemicals. nih.gov This approach aligns with the principles of a circular economy by transforming a low-value waste stream into a valuable feedstock, thereby reducing reliance on fossil fuels. weforum.org Future research will focus on optimizing the entire value chain, from the sustainable sourcing of lignocellulosic biomass to the development of green chemical conversion processes. This includes the use of environmentally benign solvents (or solvent-free systems), energy-efficient reaction conditions, and recyclable catalysts. rsc.orgbasf.com By designing materials for circularity from the outset, new polymers and products derived from 2,6-dimethoxy-4-propylphenol can be developed with end-of-life recycling or biodegradation in mind. basf.com

| Circular Economy Principle | Application in 2,6-Dimethoxy-4-propylphenol Production | Reference |

|---|---|---|

| Use Renewable Feedstocks | Derived from lignin, a major component of renewable lignocellulosic biomass. | nih.govresearchgate.net |

| Waste Valorization | Utilizes lignin, often a waste product from the pulp and paper industry. | nih.gov |

| Sustainable Process Design | Emphasis on green catalysts, solventless reactions, and energy efficiency. | rsc.orgmdpi.com |

| Design for Recyclability | Potential to be a building block for polymers and materials designed for end-of-life recycling. | basf.comlookchem.com |

Broader Understanding of its Biosynthesis and Biological Roles

While the industrial production of 2,6-dimethoxy-4-propylphenol is an area of active research, a comprehensive understanding of its natural biosynthesis and biological functions is still emerging. It is known to be a naturally occurring organic compound found in various sources, including smoked fish and cured meats, where it contributes to flavor. lookchem.com Its classification as a methoxyphenol points to its origin from the phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant metabolites from the amino acid phenylalanine. nih.gov

The biosynthesis of structurally similar compounds like eugenol (B1671780) is well-documented and proceeds via intermediates such as coniferyl alcohol. nih.govuni-muenchen.de It is hypothesized that 2,6-dimethoxy-4-propylphenol is formed through a similar pathway, involving specific enzymatic steps for methylation and side-chain modification. Identifying the specific genes and enzymes responsible for its synthesis in plants and other organisms could enable its production through biotechnological routes using engineered microbes or plant cell cultures. plos.org

In terms of biological roles, 2,6-dimethoxy-4-propylphenol exhibits antioxidant properties due to its phenolic structure. lookchem.com Enzymatic modifications, such as laccase-mediated oxidation, can produce dimers with significantly enhanced antioxidant capacity. researchgate.net Further research is needed to explore its full range of bioactivities, which could include antimicrobial, anti-inflammatory, or signaling roles within ecosystems. Understanding these functions could lead to new applications in food preservation, cosmetics, and therapeutics.

| Aspect | Details | Reference |

|---|---|---|

| Natural Occurrence | Found in dried bonito fish, natural smoked flavors, cured pork, and smoked fatty fish. | lookchem.com |

| Probable Biosynthetic Pathway | Phenylpropanoid pathway, likely from precursors such as ferulic acid or sinapyl alcohol. | nih.govuni-muenchen.de |

| Known Biological Roles | Flavor/aroma compound; exhibits antioxidant properties. | lookchem.com |

| Potential Bioactivity | Derivatives (dimers) show enhanced antioxidant capacity. Further antimicrobial or signaling roles are plausible. | researchgate.net |

Development of Novel Derivatization and Application Platforms

The chemical structure of 2,6-dimethoxy-4-propylphenol, featuring a reactive phenolic hydroxyl group and an alkyl side chain on an aromatic ring, makes it a versatile platform for chemical synthesis. lookchem.com Future research will increasingly focus on derivatization to create novel molecules with tailored properties for specific high-value applications.

In the pharmaceutical sector, substituted phenols are crucial scaffolds for drug development. For example, novel 2,6-disubstituted phenol derivatives have been synthesized and evaluated as general anesthetics with improved profiles over existing drugs. nih.govresearchgate.net Similarly, the synthesis of new bromophenol derivatives has yielded compounds with potent inhibitory effects against enzymes implicated in diseases like glaucoma and Alzheimer's. mdpi.com This highlights the potential of using 2,6-dimethoxy-4-propylphenol as a starting material for new therapeutic agents.

Beyond pharmaceuticals, derivatization can lead to new agrochemicals and materials. The creation of ester derivatives from the closely related dihydroeugenol has been explored for developing new anti-oomycete and anti-fungal agents. researchgate.net In material science, the compound's structure allows it to be used as a monomer or building block for advanced polymers and composites, potentially imparting properties such as antioxidant capacity or improved thermal stability. lookchem.com The development of efficient and selective chemical and enzymatic modification techniques will be key to unlocking the full potential of 2,6-dimethoxy-4-propylphenol as a versatile chemical intermediate. researchgate.net

| Derivatization Reaction | Resulting Compound Class | Potential Application Platform | Reference |

|---|---|---|---|

| Alkylation / Halogenation | Substituted Phenols | Pharmaceuticals (e.g., anesthetics, enzyme inhibitors) | nih.govmdpi.com |

| Esterification | Phenolic Esters / Carbamates | Agrochemicals (e.g., fungicides, pesticides) | researchgate.net |

| Enzymatic Oxidation/Coupling | Biphenolic Dimers | Enhanced Antioxidants (food, cosmetics), Bioactive compounds | researchgate.net |

| Polymerization | Phenolic Resins / Polymers | Advanced Materials (e.g., composites, functional polymers) | lookchem.com |

Q & A

Basic: What are the primary natural sources of 2,6-dimethoxy-4-propylphenol, and how can they be authenticated using metabolomic approaches?

Answer:

2,6-Dimethoxy-4-propylphenol is identified as a metabolite in botanical extracts, such as Hainan Partridge Tea (Mallotus obongifolius), where it serves as a geographical authenticity marker . To authenticate its natural sources, researchers employ targeted metabolomics combined with chemometrics :

- Stable Isotope Analysis : Differentiates regional variations in isotopic ratios (e.g., δ¹³C, δ²H) linked to environmental factors.

- LC-MS/MS : Quantifies specific metabolites, including 2,6-dimethoxy-4-propylphenol, alongside antioxidants like ellagic acid.

- Chemometric Models : PCA (Principal Component Analysis) or PLS-DA (Partial Least Squares Discriminant Analysis) are used to classify samples based on metabolite profiles .

Basic: Which chromatographic techniques are most effective for separating and quantifying acetic acid in complex microbial fermentation broths?

Answer:

High-Performance Liquid Chromatography (HPLC) is the gold standard for acetic acid quantification in microbial systems:

- Column : Rezex ROA-Organic Acid H+ (8%) with a guard cartridge.

- Mobile Phase : 0.005 N H₂SO₄ at 0.6 mL/min.

- Detection : Refractive Index (RI) detector at 45°C.

- Sample Prep : Centrifugation (12,000 × g, 10 min) and filtration (0.22 µm membrane) to remove cell debris .

For 2,6-dimethoxy-4-propylphenol, reverse-phase HPLC with UV detection (λ = 280 nm) or GC-MS after derivatization is recommended .

Advanced: What experimental design considerations are critical when investigating the impact of genetic modifications on acetic acid yield in Acetobacter species?

Answer:

Key considerations include:

- Strain Engineering : Overexpression of PQQ-dependent alcohol dehydrogenase (ADH) subunits (e.g., adhA and adhB) to enhance ethanol-to-acetate conversion .

- Controlled Fermentation Parameters : pH (2.5–3.0), temperature (30°C), and dissolved oxygen (20–30% saturation) to mimic industrial conditions .

- Metabolic Flux Analysis (MFA) : Construct a stoichiometric model using substrate utilization rates and intracellular metabolite concentrations. Compute fluxes via matrix calculations (e.g., MINVERSE and MMULT in Excel) .

- Replicates and Controls : Use wild-type strains as controls and triplicate runs to account for biological variability .

Advanced: How can discrepancies in metabolic flux data between wild-type and engineered bacterial strains be analyzed to identify key enzymatic bottlenecks?

Answer:

Comparative MFA and Proteomic Profiling resolve contradictions:

- Flux Variability Analysis (FVA) : Identify reactions with significant flux differences (e.g., ethanol oxidation vs. TCA cycle activity).

- 2D-PAGE and MS/MS : Detect differentially expressed proteins (e.g., upregulated PQQ-ADH, heat shock proteins like DnaK, and downregulated aconitase) .

- Enzyme Activity Assays : Validate flux predictions by measuring ADH activity (e.g., NAD+ reduction rates) and TCA cycle enzymes .

- Statistical Tools : Use PD Quest 8.0 for gel image analysis and R packages (e.g., limma) for proteomic data normalization .

Basic: What safety protocols are essential when handling 2,6-dimethoxy-4-propylphenol in laboratory settings?

Answer:

While specific toxicity data are limited, general protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .

- Waste Disposal : Collect organic waste in sealed containers for incineration .

Advanced: How does the overexpression of PQQ-ADH in Acetobacter pasteurianus influence cellular stress responses during high-acetate fermentation?

Answer:

Overexpression triggers proteomic adaptations :

- Upregulated Proteins :

- Heat Shock Proteins (DnaK, GroEL) : Mitigate protein denaturation under acidic stress .

- Trigger Factor (TF) : Assists in protein folding and redox homeostasis .

- Glutamine Synthetase : Neutralizes intracellular acidity via NH₃ release .

- Downregulated Proteins :

- Aconitase : Reduced TCA cycle activity slows biomass formation but redirects carbon toward acetate .

- Stress Markers : Elevated alkyl hydroperoxide reductase (AhpC) counters oxidative damage from reactive oxygen species (ROS) .

Basic: What synthetic precursors are used to derive 2,6-dimethoxy-4-propylphenol analogs, and what reaction conditions are optimal?

Answer:

Common precursors include:

- Syringol (2,6-Dimethoxyphenol) : Alkylation with propyl bromide under basic conditions (K₂CO₃, DMF, 80°C) .

- Eugenol Derivatives : Demethylation and re-alkylation steps to introduce the propyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced: What factorial design approaches are suitable for optimizing the co-production of acetic acid and phenolic compounds in microbial consortia?

Answer:

A two-factor factorial design can evaluate interactions:

- Factors : Substrate composition (e.g., glucose vs. lignin derivatives) and oxygenation rate.

- Response Variables : Acetate titer (g/L), phenolic yield (mg/g), and biomass.

- Statistical Analysis : ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

- Example : Varying ethanol concentrations (5–10%) and pH (3.0–4.0) in Acetobacter fermentations to balance acetate and phenolic secondary metabolites .

Basic: How can the antioxidant capacity of 2,6-dimethoxy-4-propylphenol be evaluated in vitro?

Answer:

Standard assays include:

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after 30 min incubation.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ at 593 nm.

- ORAC (Oxygen Radical Absorbance Capacity) : Fluorescence decay kinetics using AAPH as a peroxyl radical generator .

- Cell-Based Assays : Use HepG2 cells with H₂DCFDA probe to monitor intracellular ROS levels .

Advanced: What computational tools are recommended for modeling the metabolic network of acetic acid bacteria during mixed-substrate fermentation?

Answer:

- COBRA Toolbox : Genome-scale metabolic reconstructions (e.g., iJL1326 for Acetobacter pasteurianus) .

- MetaFlux : Simulate flux distributions under varying oxygen/ethanol conditions.

- Kinetic Models : Incorporate enzyme kinetics (e.g., Michaelis-Menten parameters for ADH) using COPASI .

- Machine Learning : Train neural networks on omics data to predict optimal fermentation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.